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Compound of Interest

Compound Name: Chartarlactam A

Cat. No.: B13832596

Introduction

Chartarlactams are a class of phenylspirodrimane-derived meroterpenoids isolated from the
sponge-associated fungus Stachybotrys chartarum.[1] This family of natural products has
garnered significant interest due to their diverse biological activities, including
antihyperlipidemic and cytotoxic effects.[1][2] Understanding the structure-activity relationship
(SAR) of these compounds is crucial for the development of new therapeutic agents with
improved potency and selectivity. This document provides an overview of the SAR studies of
Chartarlactam A and its analogs, along with detailed protocols for relevant biological assays.

Biological Activity

The primary biological activities investigated for Chartarlactam A and its congeners are their
antihyperlipidemic and cytotoxic properties.

» Antihyperlipidemic Activity: A study involving Chartarlactams A-P, isolated from Stachybotrys
chartarum, evaluated their effects on lipid levels in HepG2 human hepatoma cells.[1] This
initial screening provides the foundation for understanding how structural modifications within
the Chartarlactam scaffold influence antihyperlipidemic efficacy.

o Cytotoxic Activity: While direct cytotoxic data for Chartarlactam A is not extensively detailed
in the provided information, related phenylspirodrimane derivatives have been assessed for
their cytotoxic potential against various human cancer cell lines, including HCT-116
(colorectal carcinoma), NCI-H460 (lung carcinoma), BGC823 (gastric carcinoma), Daoy
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(medulloblastoma), and HepG2 (liver carcinoma).[1] Furthermore, semisynthetic derivatives
of related phenylspirodrimanes have been shown to exhibit reduced cytotoxicity compared to
their parent compounds, suggesting that specific structural modifications can modulate this
activity.[3] For instance, certain dimeric phenylspirodrimane derivatives have demonstrated
potent inhibitory capacity against Daoy, HCT-116, and NCI-H460 cell lines with IC50 values
in the low micromolar range.[1]

Structure-Activity Relationship Insights

The SAR of Chartarlactams and related phenylspirodrimanes is complex, with modifications at
various positions of the molecule influencing biological activity.

» Dimerization: The formation of dimers, such as Chartarlactam L, introduces a new level of
structural diversity and has been a key area of investigation.[1] The linkage patterns between
monomeric units are a critical determinant of the biological activity of these dimeric
compounds.

o Functional Group Modification: The presence of dialdehyde functional groups in the
precursor phenylspirodrimanes appears to be important for their cytotoxicity.[3] The
conversion of these aldehydes into lactams, as seen in the Chartarlactam series, can
significantly alter the cytotoxic profile, generally leading to a reduction in toxicity.[3] This
suggests that the reactivity of the aldehyde groups contributes to the cytotoxic mechanism.

Data Presentation

Table 1: Cytotoxic Activity of Phenylspirodrimane Derivatives Related to Chartarlactams
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Compound Cell Line IC50 (pM)
Derivative 73 Daoy 2.8
HCT-116 6.7

NCI-H460 7.5

Derivative 74 Daoy 4.2
NCI-H460 55

BGC823 6.6

Stachybochartin A-D, G MDA-MB-231 45-21.7
U-20S 45-21.7

Data extracted from studies on related phenylspirodrimane derivatives to provide context for
potential Chartarlactam activity.[1][2]

Experimental Protocols

Protocol 1: Antihyperlipidemic Activity Assay in HepG2 Cells

This protocol outlines the general procedure for evaluating the antihyperlipidemic effects of
Chartarlactam A and its analogs in a human hepatoma cell line.

1. Cell Culture:

e Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with
10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 pg/mL streptomycin.
e Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Compound Treatment:

e Seed HepG2 cells in 96-well plates at a density of 1 x 1074 cells/well and allow them to
adhere overnight.

e Prepare stock solutions of Chartarlactam A and its analogs in dimethyl sulfoxide (DMSO).

o Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 100 uM)
for 24-48 hours. A vehicle control (DMSO) should be included.
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. Lipid Quantification:

After the treatment period, wash the cells with phosphate-buffered saline (PBS).

Lyse the cells and measure the intracellular levels of total cholesterol (TC) and triglycerides
(TG) using commercially available enzymatic kits.

Normalize the lipid content to the total protein concentration in each well, determined using a
BCA protein assay.

. Data Analysis:

Calculate the percentage reduction in TC and TG levels for each compound concentration
relative to the vehicle control.
Determine the EC50 value for each active compound.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of Chartarlactam
derivatives against various cancer cell lines.

. Cell Seeding:

Seed cancer cells (e.g., HepG2, A549, HCT-116) in 96-well plates at an appropriate density
(e.g., 5,000 cells/well) and allow them to attach overnight.

. Compound Incubation:

Expose the cells to a range of concentrations of the test compounds for a specified period
(e.q., 24, 48, or 72 hours).

. MTT Addition:

Add 20 pL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5
mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

. Formazan Solubilization:

Remove the medium and add 150 pL of DMSO to each well to dissolve the formazan
crystals.
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5. Absorbance Measurement:

Measure the absorbance at 490 nm using a microplate reader.

6. IC50 Determination:

Calculate the percentage of cell viability relative to the untreated control.
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of
cell growth.

Mandatory Visualization

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13832596?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Compound Library Generation

Isolation of
Chartarlactam A

Structurgl Modifichtion

Synthesis of
Analogs

eening

Cytotoxicity Antihyperlipidemic

Assay (Cancer Cell Lines) Assay (HepG2)

Data Avnalysis & SAR

Determine EC50/IC50
Values

Iterative jlmprovement

Establish Structure-Activity
Relationships

Lead Optimization

Identify Lead
Compounds

Further Chemical
Modification

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13832596?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE iy & i

Proposed Mechanism of Action

Chartarlactam Analog

nhibition/Activation

Putative Cellular Target
(e.g., Enzyme, Receptor)

Downstream Signaling
Pathway

Biological Effect
(e.g., Decreased Lipids,
Apoptosis)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes: Structure-Activity Relationship (SAR)
Studies of Chartarlactam A]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13832596#structure-activity-relationship-sar-studies-
of-chartarlactam-a]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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